molecular formula C27H48O11 B1251249 Peloruside A

Peloruside A

カタログ番号: B1251249
分子量: 548.7 g/mol
InChIキー: NETARJWZTMGMRM-QOXVJYTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Peloruside A, also known as this compound, is a useful research compound. Its molecular formula is C27H48O11 and its molecular weight is 548.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Applications

Peloruside A has demonstrated significant antiproliferative activity across various cancer cell lines. Key findings include:

  • Lung Cancer : In xenograft models, this compound exhibited tumor growth inhibition rates of 84% to 95% against non-small cell lung cancer xenografts, outperforming standard treatments such as paclitaxel and docetaxel .
  • Breast Cancer : The compound showed superior efficacy in P-glycoprotein-overexpressing breast tumors, indicating its potential for treating drug-resistant cancers .
Cancer Type Efficacy (% Tumor Growth Inhibition) Comparison with Standard Treatments
Non-Small Cell Lung84% - 95%Paclitaxel: 50%, Docetaxel: 18%
P-glycoprotein BreastNot specifiedDoxorubicin and Paclitaxel (better tolerated)

Neurodegenerative Diseases

Research indicates that this compound may have therapeutic effects on neurodegenerative diseases. Its ability to stabilize microtubules suggests potential in treating conditions such as Alzheimer's disease. Studies highlight its neuroprotective properties, which could mitigate the progression of neurodegeneration .

Autoimmune Disorders

In addition to its anticancer properties, this compound has shown promise in models of autoimmune diseases. Its mechanism of action may help stabilize cellular structures affected by autoimmune responses, providing a novel approach to treatment .

Case Studies and Research Findings

Several studies underscore the therapeutic potential of this compound:

  • Study on Lung Cancer : In a study involving athymic mice with lung cancer xenografts, this compound was administered at doses of 5 and 10 mg/kg, resulting in significant tumor reduction compared to controls .
  • Combination Therapy Potential : Research suggests that this compound can synergize with other microtubule-stabilizing agents, enhancing overall therapeutic efficacy while potentially reducing toxicity .

特性

分子式

C27H48O11

分子量

548.7 g/mol

IUPAC名

(1R,3R,4S,7S,9S,11S,13R,14R,15R)-4,11,13,14-tetrahydroxy-7-[(Z,4R)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one

InChI

InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m1/s1

InChIキー

NETARJWZTMGMRM-QOXVJYTGSA-N

異性体SMILES

CC[C@@H](CO)/C=C(/C)\[C@@H]1C[C@H](C[C@@H](C([C@@]2([C@@H]([C@@H](C[C@@H](O2)C[C@H]([C@@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

正規SMILES

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

同義語

peloruside A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。